molecular formula C11H12BrNO2 B1397431 Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate CAS No. 952664-55-0

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate

Cat. No.: B1397431
CAS No.: 952664-55-0
M. Wt: 270.12 g/mol
InChI Key: NOGLRBPYROPPPP-UHFFFAOYSA-N
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Description

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is an organic compound that features a cyclopropane ring attached to a carboxylate group, with a 4-amino-3-bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate typically involves the following steps:

    Bromination: The starting material, 4-aminophenyl, undergoes bromination to introduce a bromine atom at the 3-position.

    Cyclopropanation: The brominated product is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

    Esterification: Finally, the cyclopropane derivative is esterified with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Nitro derivatives.

    Reduction: Alkylamine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-amino-3-chlorophenyl)cyclopropanecarboxylate
  • Methyl 1-(4-amino-3-fluorophenyl)cyclopropanecarboxylate
  • Methyl 1-(4-amino-3-iodophenyl)cyclopropanecarboxylate

Uniqueness

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. This makes it a valuable compound for studying halogen effects in chemical and biological systems.

Properties

IUPAC Name

methyl 1-(4-amino-3-bromophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10(14)11(4-5-11)7-2-3-9(13)8(12)6-7/h2-3,6H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGLRBPYROPPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(4-aminophenyl)cyclopropanecarboxylate (10.38 g, 0.05 mol) in acetonitrile (200 mL) was added NBS (9.3 g, 0.05 mol) at room temperature. The mixture was stirred overnight. Water (200 mL) was added. The organic layer was separated and the aqueous phase was extracted with EtOAc (80 mL×3). The organic layers were dried with anhydrous Na2SO4 and evaporated to give methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate (10.6 g, 78%), which was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, J=2.0 Hz, 1H), 7.08 (dd, J=1.6, 8.4 Hz, 1H), 6.70 (d, J=8.4 Hz, 1H), 3.62 (s, 3H), 1.56-1.54 (m, 2H), 1.14-1.11 (m, 2H).
Quantity
10.38 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Reactant of Route 2
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Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Reactant of Route 3
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Reactant of Route 6
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate

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